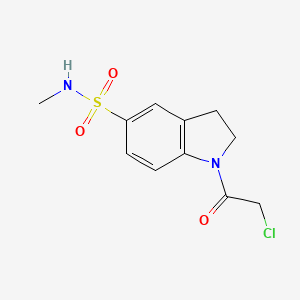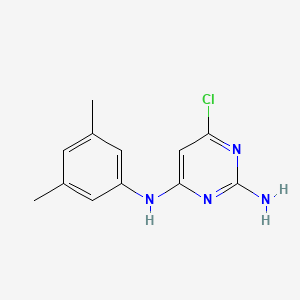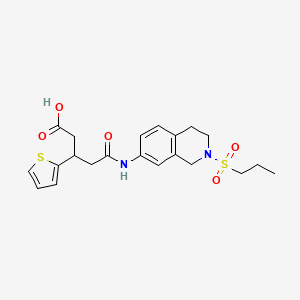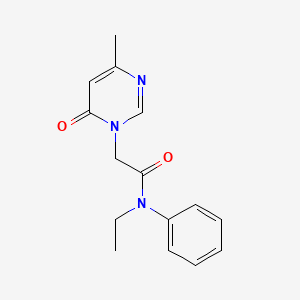
N-(3,4-difluorophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-3-nitrobenzamide, also known as DFN3, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. DFN3 is a small molecule inhibitor that targets the anti-apoptotic protein Mcl-1, which is often overexpressed in cancer cells and contributes to their survival. In
科学的研究の応用
N-(3,4-difluorophenyl)-3-nitrobenzamide has been shown to have potential applications in cancer research, particularly in the treatment of hematological malignancies and solid tumors. By inhibiting Mcl-1, this compound can induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. This compound has also been shown to have synergistic effects with other anti-cancer drugs, such as bortezomib and venetoclax. In addition, this compound has been investigated for its potential role in overcoming drug resistance in cancer cells.
作用機序
N-(3,4-difluorophenyl)-3-nitrobenzamide targets the BH3-binding groove of Mcl-1, which is a member of the Bcl-2 family of anti-apoptotic proteins. By binding to Mcl-1, this compound prevents it from interacting with pro-apoptotic proteins such as Bak and Bim, which leads to the activation of the mitochondrial apoptotic pathway. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential effects on the immune system, as Mcl-1 is also involved in the regulation of immune cell survival. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of N-(3,4-difluorophenyl)-3-nitrobenzamide is its specificity for Mcl-1, which makes it a promising candidate for cancer therapy. However, its potency and efficacy may vary depending on the type of cancer and the genetic background of the patient. In addition, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Further research is needed to optimize the formulation and delivery of this compound for clinical use.
将来の方向性
Future research on N-(3,4-difluorophenyl)-3-nitrobenzamide could focus on several areas, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the effects of this compound on different types of cancer and in combination with other anti-cancer drugs.
3. Development of novel formulations and delivery methods for this compound to improve its bioavailability and pharmacokinetics.
4. Investigation of the potential role of this compound in overcoming drug resistance in cancer cells.
5. Investigation of the effects of this compound on the immune system and its potential applications in immunotherapy.
6. Investigation of the potential side effects of this compound and its safety profile in preclinical and clinical studies.
Conclusion:
This compound, or this compound, is a promising small molecule inhibitor that targets the anti-apoptotic protein Mcl-1 and has potential applications in cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for cancer therapy and to optimize its formulation and delivery for clinical use.
合成法
The synthesis of N-(3,4-difluorophenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 3,4-difluoroaniline with 3-nitrobenzoyl chloride to form the intermediate 3,4-difluoro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with acetic anhydride and pyridine to yield the final product, this compound. The synthesis method has been optimized for high yield and purity, and this compound can be obtained in multi-gram quantities.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFMMBFIJDZTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)






![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)
![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)

![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)